![molecular formula C11H15O5P B3255471 Diethyl benzo[d][1,3]dioxol-5-ylphosphonate CAS No. 255042-45-6](/img/structure/B3255471.png)
Diethyl benzo[d][1,3]dioxol-5-ylphosphonate
Overview
Description
Synthesis Analysis
The synthesis of Diethyl benzo[d][1,3]dioxol-5-ylphosphonate involves the reaction of triethyl phosphite or tributylphosphite with N-(benzo[d][1,3]dioxol-5-ylchloromethyl)-4-bromoaniline. The reaction proceeds under reflux conditions, resulting in the formation of the target compound . Further details on reaction conditions, yields, and purification methods can be found in the relevant literature.
Molecular Structure Analysis
The crystal structures of two homologues related to this compound have been determined. These compounds exhibit similar planar conformations of the dioxole rings. Intra- and intermolecular hydrogen bonds (C-H…O and N-H…O) play a crucial role in the crystal packing of both molecules. Additionally, weak C-H…π interactions are observed .
Scientific Research Applications
Antiviral and Cytostatic Properties
Diethyl benzo[d][1,3]dioxol-5-ylphosphonate derivatives have shown promising antiviral activity. A study by Głowacka et al. (2016) synthesized a novel series of these derivatives, finding several compounds with potent activity against varicella-zoster virus. Additionally, some compounds exhibited cytostatic properties on various cell lines, including HeLa and L1210 cells (Głowacka et al., 2016).
Synthesis of Phycocyanobilin Components
Ngwe et al. (1994) utilized this compound in the regioselective preparation of specific phosphonates. These were then coupled with aldehydes for the synthesis of the C/D-rings component of phycocyanobilin, demonstrating its application in complex organic synthesis (Ngwe et al., 1994).
Applications in Antitumor Research
Wu et al. (2017) explored the antitumor properties of benzo[d][1,3]dioxoles-fused 1,4-thiazepines, which include derivatives of this compound. This research demonstrated significant antitumor activities, suggesting potential pharmaceutical applications in cancer treatment (Wu et al., 2017).
Phosphorylated Peptidomimetics
Lukashuk et al. (2013) showed that derivatives of this compound could be used in the synthesis of phosphorylated peptidomimetics. These compounds have potential applications in drug design, particularly in the development of novel therapeutic agents (Lukashuk et al., 2013).
Luminescent Complexes
Montalti et al. (2000) synthesized luminescent ruthenium(II) bipyridyl-phosphonic acid complexes using this compound derivatives. These complexes exhibited pH-dependent photophysical behavior, indicating their potential use in sensor technology and material science (Montalti et al., 2000).
Detection of Carcinogenic Lead
Rahman et al. (2020) developed ligands using this compound derivatives for the detection of carcinogenic lead. This study highlights its application in developing sensitive and selective sensors for environmental monitoring (Rahman et al., 2020).
Future Directions
properties
IUPAC Name |
5-diethoxyphosphoryl-1,3-benzodioxole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O5P/c1-3-15-17(12,16-4-2)9-5-6-10-11(7-9)14-8-13-10/h5-7H,3-4,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPWADXNIJKXIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC2=C(C=C1)OCO2)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15O5P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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